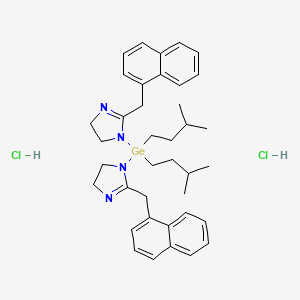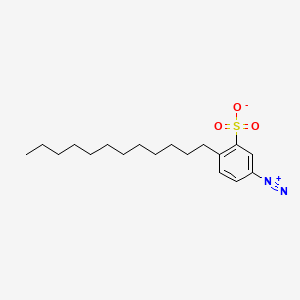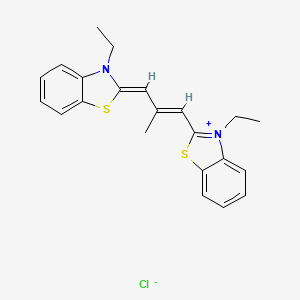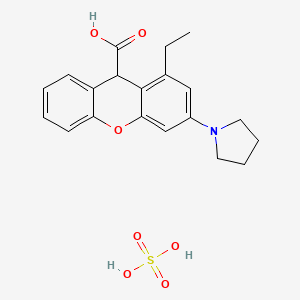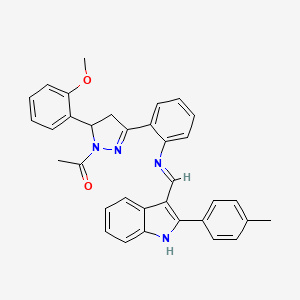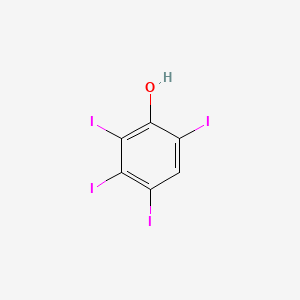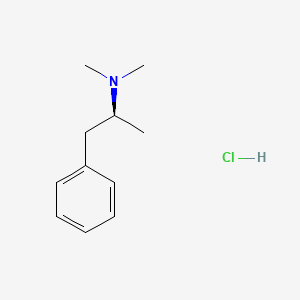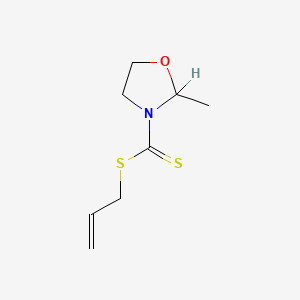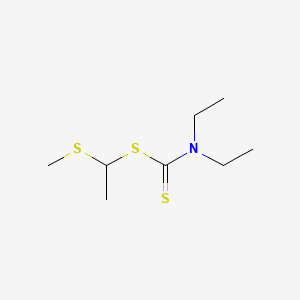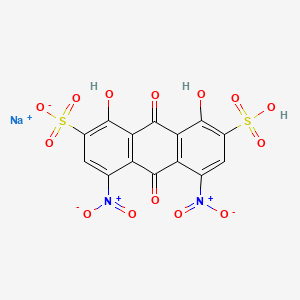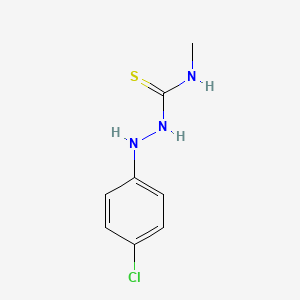
1-(4-Chlorophenyl)-4-methylthiosemicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-4-methylthiosemicarbazide is an organic compound characterized by the presence of a chlorophenyl group attached to a thiosemicarbazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4-methylthiosemicarbazide typically involves the reaction of 4-chlorobenzaldehyde with methylthiosemicarbazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chlorophenyl)-4-methylthiosemicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiosemicarbazides.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-4-methylthiosemicarbazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.
Comparación Con Compuestos Similares
- 1-(4-Chlorophenyl)-3-methylthiosemicarbazide
- 1-(4-Chlorophenyl)-4-ethylthiosemicarbazide
- 1-(4-Bromophenyl)-4-methylthiosemicarbazide
Comparison: 1-(4-Chlorophenyl)-4-methylthiosemicarbazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure allows it to participate in a variety of reactions and exhibit diverse biological activities. Ongoing research continues to uncover new uses and mechanisms of action for this intriguing compound.
Propiedades
Número CAS |
27562-78-3 |
|---|---|
Fórmula molecular |
C8H10ClN3S |
Peso molecular |
215.70 g/mol |
Nombre IUPAC |
1-(4-chloroanilino)-3-methylthiourea |
InChI |
InChI=1S/C8H10ClN3S/c1-10-8(13)12-11-7-4-2-6(9)3-5-7/h2-5,11H,1H3,(H2,10,12,13) |
Clave InChI |
CWVQPOXZOJOHNZ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)NNC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



